2,3-Diphenylpropyl 4-nitrobenzoate
Description
Properties
CAS No. |
6337-74-2 |
|---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,3-diphenylpropyl 4-nitrobenzoate |
InChI |
InChI=1S/C22H19NO4/c24-22(19-11-13-21(14-12-19)23(25)26)27-16-20(18-9-5-2-6-10-18)15-17-7-3-1-4-8-17/h1-14,20H,15-16H2 |
InChI Key |
MLAWFYAMSSNCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Conditions
Fischer esterification involves refluxing equimolar quantities of 4-nitrobenzoic acid and 2,3-diphenylpropanol in toluene under sulfuric acid catalysis (5–10 mol%). The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. Due to the equilibrium nature of this process, azeotropic removal of water using Dean-Stark apparatus or molecular sieves is critical to achieving yields exceeding 60%.
Optimization and Limitations
Elevated temperatures (110–120°C) and prolonged reaction times (6–8 hours) are necessary to overcome steric hindrance from the diphenylpropyl group. However, decomposition of the nitro group at elevated temperatures necessitates careful monitoring. Typical yields range from 60–70%, with purity dependent on subsequent recrystallization from ethanol or ethyl acetate.
Alkylation of 4-Nitrobenzoate Salts
Potassium Salt Alkylation Strategy
A more efficient route involves generating the potassium salt of 4-nitrobenzoic acid in situ by treating the acid with potassium carbonate in dimethyl sulfoxide (DMSO). Subsequent addition of 2,3-diphenylpropyl bromide at room temperature facilitates an -type alkylation, yielding the target ester in 80–85% within 4 hours. Polar aprotic solvents like DMSO enhance ion pair separation, accelerating the reaction.
Advantages Over Traditional Esterification
This method circumvents equilibrium limitations and avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. The absence of water also simplifies purification, with crude products often requiring only filtration and solvent evaporation.
Acid Chloride-Mediated Coupling
Activation and Nucleophilic Substitution
4-Nitrobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl) in dichloromethane (DCM). The resulting 4-nitrobenzoyl chloride reacts with 2,3-diphenylpropanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. This method achieves yields of 85–90% under mild conditions (0–25°C, 12 hours) and is highly reproducible.
Comparative Analysis of Methodologies
| Parameter | Fischer Esterification | Salt Alkylation | Acid Chloride Route |
|---|---|---|---|
| Yield | 60–70% | 80–85% | 85–90% |
| Reaction Time | 6–8 hours | 4 hours | 12 hours |
| Conditions | High temperature | Room temperature | Mild temperature |
| Purification Complexity | Moderate | Low | Moderate |
| Scalability | Limited by equilibrium | High | High |
The acid chloride method offers superior yields and scalability but involves hazardous reagents. Salt alkylation strikes a balance between efficiency and safety, making it ideal for industrial applications. Fischer esterification remains valuable for small-scale synthesis despite its lower yield.
Experimental Procedures and Optimization
Scientific Research Applications
2,3-Diphenylpropyl 4-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenylpropyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Substituent and Bioactivity Comparison
Key Observations :
- Ester vs. Acid : Esterification (e.g., diphenylpropyl or dinitrophenyl esters) may reduce bioavailability compared to free acids (e.g., 2NBA), as seen in bioreporter assays .
Reactivity Trends :
- Diphenylpropyl Derivatives : The diphenylpropyl group (as in ) requires harsh conditions (reflux, iodides) for functionalization, suggesting steric hindrance .
- Nitrobenzoate Esters: Electron-withdrawing nitro groups may stabilize the ester bond, reducing hydrolysis rates compared to non-nitro analogs.
Physical and Chemical Properties
Hypothesized Properties :
- Solubility : The diphenylpropyl chain likely renders the compound hydrophobic, while the nitro group adds moderate polarity. Contrast with 2,4-dinitrophenyl 4-nitrobenzoate, which may exhibit lower solubility due to additional nitro groups .
- Stability : Nitro groups enhance thermal stability but may increase sensitivity to photodegradation.
Biological Activity
2,3-Diphenylpropyl 4-nitrobenzoate (CAS No. 6337-74-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 306.35 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(=O)O)=C)=C)C(=O)N(=O)=O |
| InChI Key | QOGLICZBNZREAS-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that nitrobenzoate derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that nitrobenzoate compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Nitrobenzoate compounds have been investigated for their anticancer properties. In vitro studies show that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, it has been observed to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Antiangiogenic Effects
Recent research has highlighted the antiangiogenic potential of nitrobenzoate derivatives. A specific study on a related compound (X8) demonstrated its ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways. This suggests that this compound may similarly affect angiogenesis, making it a candidate for further investigation in cancer therapies aimed at reducing tumor vascularization .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation necessary for cell division.
- Disruption of Signaling Pathways : The compound may interfere with pathways critical for cell survival and proliferation, particularly in cancer cells.
- Interaction with Vascular Endothelial Growth Factor (VEGF) : By affecting VEGF signaling, the compound can inhibit angiogenesis.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
- Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.
- Results : Significant inhibition zones were observed, indicating potent antimicrobial activity.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was noted, with IC50 values indicating strong anticancer potential.
-
Antiangiogenic Effects in Zebrafish Model :
- Objective : To investigate the effects on vascular development.
- Method : Treatment of zebrafish embryos with the compound followed by imaging and analysis of vascular structures.
- Results : Impaired formation of intersegmental vessels was observed, supporting its role as an antiangiogenic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
